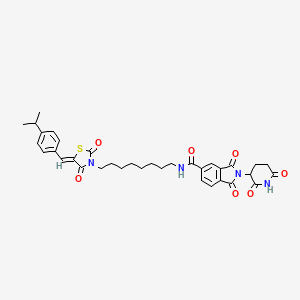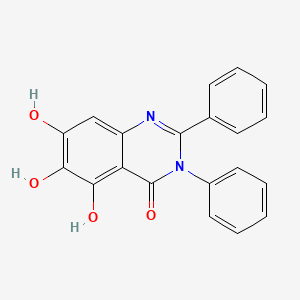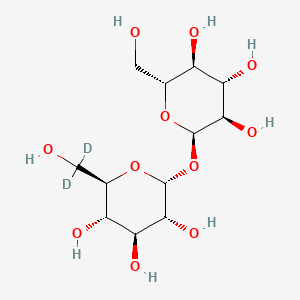
PPAR|A/|A agonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peroxisome proliferator-activated receptor alpha agonist 2 is a compound that acts on the peroxisome proliferator-activated receptor alpha, a type of nuclear receptor involved in the regulation of lipid metabolism and inflammation. This compound has garnered significant attention due to its potential therapeutic applications in treating metabolic disorders, cardiovascular diseases, and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peroxisome proliferator-activated receptor alpha agonist 2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of sanguinarine, a natural product isolated from Sanguinaria canadensis, which is modified to enhance its activity as a dual agonist of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma . The reaction conditions often include the use of specific catalysts and solvents to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of peroxisome proliferator-activated receptor alpha agonist 2 involves scaling up the synthetic routes developed in the laboratory. This process requires optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are employed to monitor the quality of the compound during production .
Chemical Reactions Analysis
Types of Reactions
Peroxisome proliferator-activated receptor alpha agonist 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its activity and selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions are derivatives of peroxisome proliferator-activated receptor alpha agonist 2 with enhanced biological activity. These derivatives are further tested for their efficacy in various biological assays .
Scientific Research Applications
Peroxisome proliferator-activated receptor alpha agonist 2 has a wide range of scientific research applications:
Biology: Investigated for its role in regulating lipid metabolism and inflammation in various cell types.
Medicine: Explored as a potential therapeutic agent for treating metabolic disorders, cardiovascular diseases, and certain types of cancer
Industry: Utilized in the development of new drugs targeting peroxisome proliferator-activated receptor alpha.
Mechanism of Action
Peroxisome proliferator-activated receptor alpha agonist 2 exerts its effects by binding to the peroxisome proliferator-activated receptor alpha, a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammationThis interaction leads to the transcriptional activation or repression of target genes, resulting in the modulation of lipid metabolism and inflammatory responses .
Comparison with Similar Compounds
Peroxisome proliferator-activated receptor alpha agonist 2 is unique compared to other similar compounds due to its dual agonist activity on both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. This dual activity enhances its therapeutic potential by targeting multiple pathways involved in metabolic regulation . Similar compounds include:
Properties
Molecular Formula |
C25H20O3 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-naphthalen-1-yl-2-(4-phenylphenoxy)propanoic acid |
InChI |
InChI=1S/C25H20O3/c26-25(27)24(17-21-11-6-10-20-9-4-5-12-23(20)21)28-22-15-13-19(14-16-22)18-7-2-1-3-8-18/h1-16,24H,17H2,(H,26,27) |
InChI Key |
QZISCDIMRVFENI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(CC3=CC=CC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


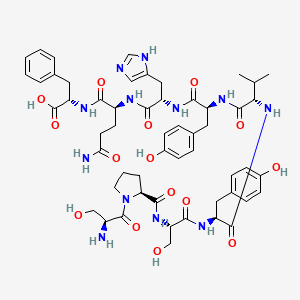
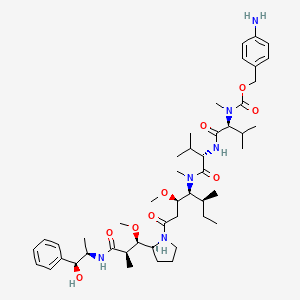
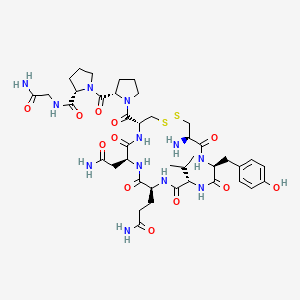
![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12394061.png)
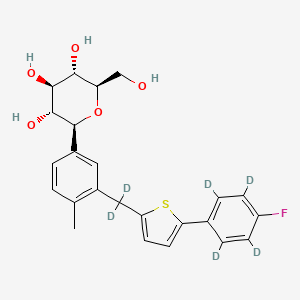
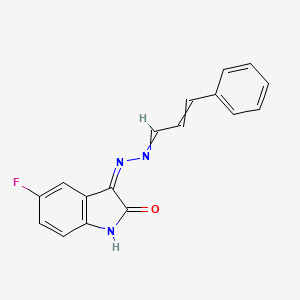
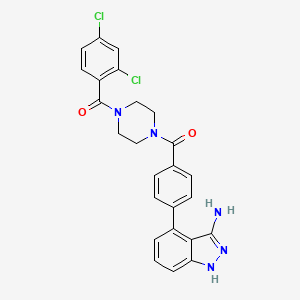
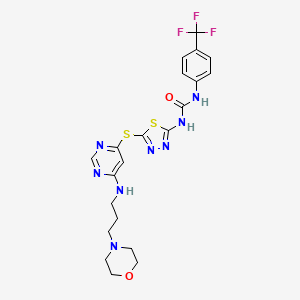
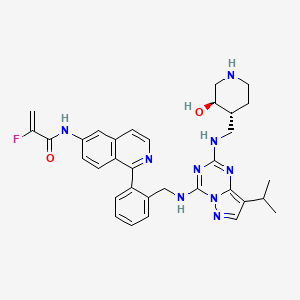
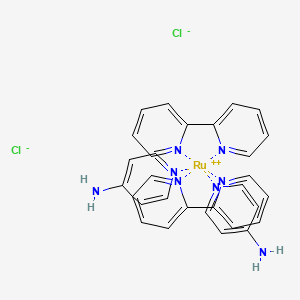
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12394097.png)
